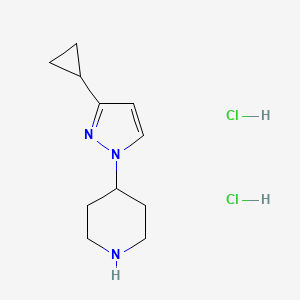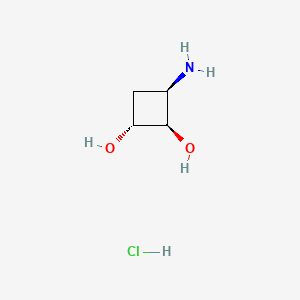
rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride: is a chiral compound with significant interest in various scientific fields. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is known for its unique structural features, including a cyclobutane ring with amino and hydroxyl groups, making it a valuable building block in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through cycloaddition reactions or ring-closing metathesis.
Introduction of Amino and Hydroxyl Groups: The amino and hydroxyl groups are introduced through selective functionalization reactions. For example, hydroxylation can be achieved using osmium tetroxide, while the amino group can be introduced via reductive amination.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl groups in rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride can undergo oxidation to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, including amines and alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides or alkyl halides.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Amides, esters, or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it valuable for investigating stereochemistry in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for designing enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound’s chiral nature allows it to selectively bind to chiral centers in biological molecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
- rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride
- rac-(1R,2R,3R)-3-(aminooxy)cyclopentane-1,2-diol hydrochloride
- rac-(1R,2R,3R)-3-(aminooxy)cyclohexane-1,2-diol hydrochloride
Uniqueness: rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying ring strain and its effects on chemical reactivity and biological activity. Additionally, its specific functional groups allow for diverse chemical modifications, enhancing its versatility in research and industrial applications.
Eigenschaften
Molekularformel |
C4H10ClNO2 |
|---|---|
Molekulargewicht |
139.58 g/mol |
IUPAC-Name |
(1R,2R,3R)-3-aminocyclobutane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C4H9NO2.ClH/c5-2-1-3(6)4(2)7;/h2-4,6-7H,1,5H2;1H/t2-,3-,4-;/m1./s1 |
InChI-Schlüssel |
XZWCAWNJBCRZIU-WPFDICAFSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@@H]1O)O)N.Cl |
Kanonische SMILES |
C1C(C(C1O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


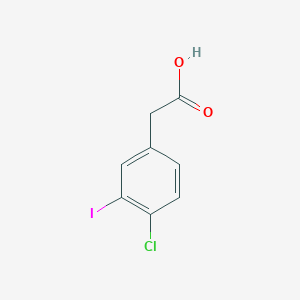
![(2-ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B13460093.png)
![1-(4-Chlorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}urea](/img/structure/B13460096.png)
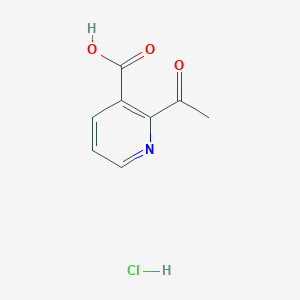
![tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate](/img/structure/B13460108.png)
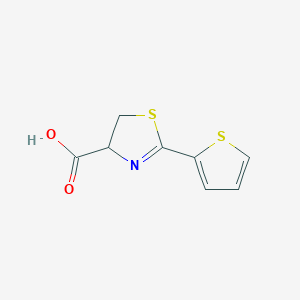
![1-Bromo-3-(methylsulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13460125.png)
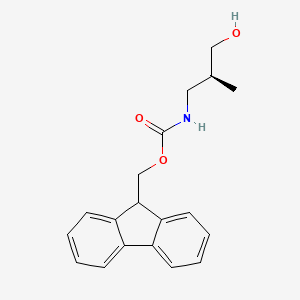
![(2E)-1-(4-methoxyphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]but-2-ene-1,4-dione](/img/structure/B13460136.png)
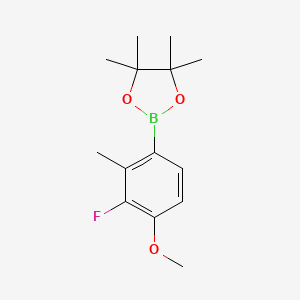
![2-[(1R,5S,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B13460159.png)
![1,9-Diazaspiro[5.5]undecan-2-one dihydrochloride](/img/structure/B13460160.png)
![tert-butyl N-{[(prop-2-en-1-yl)carbamoyl]methyl}carbamate](/img/structure/B13460172.png)
